REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10](Cl)[C:9]([N:13]([CH2:15][CH3:16])[CH3:14])=[N:8][CH:7]=1)([CH3:3])[CH3:2].[CH3:18]N1C(=O)CCC1.C[Mg]Br>C1COCC1.CC(=O)OCC>[CH:1]([O:4][C:5](=[O:17])[C:6]1[CH:11]=[C:10]([CH3:18])[C:9]([N:13]([CH2:15][CH3:16])[CH3:14])=[N:8][CH:7]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)Cl)N(C)CC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Fe(acac)3
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
Fe(acac)3
|
Quantity
|
498 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The dark mixture is stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
is continued at rt for one more hour
|
Type
|
CUSTOM
|
Details
|
carefully quenched with ice-water (100 mL)
|
Type
|
ADDITION
|
Details
|
by adding 1 N aq. NaOH solution (10 mL)
|
Type
|
FILTRATION
|
Details
|
filtered over a small pad of Hyflo and silica gel
|
Type
|
CUSTOM
|
Details
|
phase of the filtrate is separated
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
EXTRACTION
|
Details
|
the aq. phase is extracted with DCM (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by prep
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C1=CN=C(C(=C1)C)N(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |